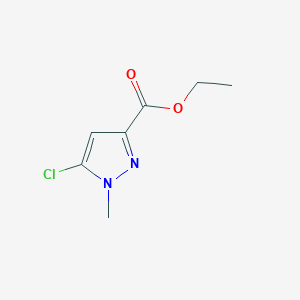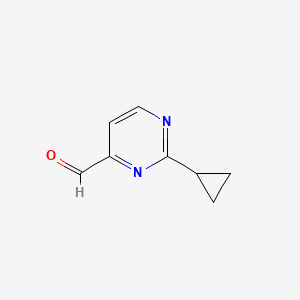
ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
Descripción general
Descripción
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a useful synthetic intermediate and has been used to prepare tetrahydroisoquinoline amide substituted Ph pyrazoles as selective Bcl-2 inhibitors .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a colorless to yellow to brown sticky oil to solid or liquid . Its molecular weight is 188.61 .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis and Structural Analysis : Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate derivatives are synthesized for various purposes, including the creation of intermediates for insecticides. A study by Beck and Lynch (1987) explored the synthesis of related compounds, underlining their relevance in chemical synthesis (Beck & Lynch, 1987). Similarly, Lan Zhi-li (2007) synthesized an important intermediate of the insecticide chlorantraniliprole from a related compound (Lan Zhi-li, 2007).
Structural Characterization : The compound has been extensively studied for its crystal and molecular structure. For example, a study by Viveka et al. (2016) involved the synthesis, characterization, and X-ray diffraction analysis of a related pyrazole ester (Viveka et al., 2016).
Insecticide Intermediate Synthesis : The compound's derivatives are used in the synthesis of insecticides. Yeming Ju (2014) described a method for synthesizing an intermediate crucial for pesticide chlorantraniliprole production (Yeming Ju, 2014).
Synthesis in Medicinal Chemistry : It's also utilized in medicinal chemistry, as shown in research by Sindhu Jose (2017), who synthesized derivatives with potential anticancer properties (Sindhu Jose, 2017).
Industrial Applications
- Corrosion Inhibition : Pyrazole derivatives, including ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, have been studied for their effectiveness as corrosion inhibitors in industrial applications. Herrag et al. (2007) examined their efficiency in protecting steel in acidic environments (Herrag et al., 2007).
Advanced Material Synthesis
- Material Chemistry : This compound and its derivatives play a significant role in the synthesis of advanced materials. Research by Cheng et al. (2017) demonstrates its use in creating metal coordination polymers, showcasing its versatility in material chemistry (Cheng et al., 2017).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Direcciones Futuras
While the future directions for this specific compound are not explicitly mentioned in the search results, pyrazoles in general have skyrocketed in popularity since the early 1990s due to their wide range of applications . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Mecanismo De Acción
- Pyrazole derivatives often interact with enzymes, receptors, or cellular components. For instance, indole derivatives (which share some similarities with pyrazoles) have been studied for their interactions with kinases, ion channels, and other proteins .
- However, pyrazoles, including indole derivatives, have been associated with various biological activities such as antiviral, anti-inflammatory, and anticancer effects .
Target of Action
Biochemical Pathways
Result of Action
Propiedades
IUPAC Name |
ethyl 5-chloro-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXVQPKDTOICGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653285 | |
| Record name | Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
1172229-72-9 | |
| Record name | Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol](/img/structure/B1415088.png)
![2-[2-[4-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]phenyl]propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1415089.png)

![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)




